5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the formation of the imidazole and pyrazolo[1,5-a]pyrazine rings followed by their subsequent coupling. One common approach is to start with the synthesis of the imidazole ring through the cyclization of amido-nitriles under mild conditions . The pyrazolo[1,5-a]pyrazine ring can be synthesized via a similar cyclization process involving appropriate precursors . The final step involves the sulfonylation of the imidazole ring and its coupling with the pyrazolo[1,5-a]pyrazine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, tert-butyl hydroperoxide (TBHP)
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole or pyrazolo[1,5-a]pyrazine derivatives
Substitution: Substituted imidazole or pyrazolo[1,5-a]pyrazine derivatives
Scientific Research Applications
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-1H-imidazole-4-sulfonyl derivatives: These compounds share the imidazole-sulfonyl moiety and exhibit similar chemical reactivity.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the pyrazolo[1,5-a]pyrazine core and have similar biological activities.
Uniqueness
5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the combination of both imidazole and pyrazolo[1,5-a]pyrazine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N5O2S |
---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
5-(1,2-dimethylimidazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H15N5O2S/c1-9-13-11(8-14(9)2)19(17,18)15-5-6-16-10(7-15)3-4-12-16/h3-4,8H,5-7H2,1-2H3 |
InChI Key |
RSUBSFHSJDEQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCN3C(=CC=N3)C2 |
Origin of Product |
United States |
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